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Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2-Chlorooxazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. As a privileged scaffold, the oxazolo[4,5-b]pyridine core is

featured in molecules with diverse biological activities, including antibacterial and anticancer

properties. The 2-chloro substituent serves as a versatile synthetic handle, enabling the

development of compound libraries for drug discovery through various substitution reactions.

This technical guide provides a comprehensive analysis of the molecular structure of 2-
Chlorooxazolo[4,5-b]pyridine, integrating insights from synthetic chemistry, spectroscopic

analysis, and computational modeling. We will explore the causality behind its synthesis, the

detailed elucidation of its structure through modern analytical techniques, and the implications

of its structural and electronic properties on its reactivity and utility as a key building block for

novel chemical entities.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold
The fusion of an oxazole ring with a pyridine ring gives rise to a class of heterocyclic

compounds known as oxazolopyridines. These scaffolds are bioisosteres of purines, allowing

them to interact with a wide range of biological targets.[1] The specific isomer, oxazolo[4,5-

b]pyridine, has garnered substantial attention due to its presence in pharmacologically active
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agents.[2] The core structure consists of a pyridine ring fused to an oxazole ring across the 4

and 5 positions.

The introduction of a chlorine atom at the 2-position of this scaffold yields 2-
Chlorooxazolo[4,5-b]pyridine, a compound that is not only a subject of structural interest but

also a pivotal intermediate in synthetic chemistry. The chlorine atom activates the C2 position

for nucleophilic substitution, providing a direct route to introduce diverse functional groups and

build molecular complexity. Understanding the precise molecular structure and electronic

properties of this precursor is paramount for designing rational synthetic strategies and

predicting the behavior of its derivatives. This guide aims to provide a senior scientist's

perspective on the structural characterization and synthetic utility of this important molecule.

Core Physicochemical and Structural Properties
A precise understanding of a molecule begins with its fundamental properties. For 2-
Chlorooxazolo[4,5-b]pyridine, these are summarized below.

Property Value Source

IUPAC Name
2-chloro-[3][4]oxazolo[4,5-

b]pyridine
N/A

CAS Number 325976-45-2 [3][5]

Molecular Formula C₆H₃ClN₂O [3][6]

Molecular Weight 154.55 g/mol [3][6]

Canonical SMILES ClC1=NC2=NC=CC=C2O1 [3]

Appearance
Expected to be a solid at room

temperature
N/A

Storage
Inert atmosphere, store in

freezer, under -20°C
[3]

Synthesis and Mechanistic Insights
The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclization of

a suitably substituted pyridine precursor. A logical and efficient pathway to 2-
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Chlorooxazolo[4,5-b]pyridine involves the condensation and subsequent cyclization of 2-

amino-3-hydroxypyridine with a source of the C2-chloro-carbon atom.

Rationale for Synthetic Strategy
The chosen strategy is based on established methods for forming oxazole rings fused to

aromatic systems.[7][8] The key precursor, 2-amino-3-hydroxypyridine, possesses the

necessary vicinal amino and hydroxyl groups on the pyridine ring. The amino group acts as a

nucleophile to attack an electrophilic carbonyl carbon, while the hydroxyl group facilitates the

subsequent ring-closing dehydration to form the stable, aromatic oxazole ring. Using a reagent

like phosgene (or a safer equivalent such as triphosgene) provides the carbonyl group and the

chlorine atom at the C2 position in a single, efficient step.

Experimental Protocol: Synthesis of 2-
Chlorooxazolo[4,5-b]pyridine
This protocol is a representative method based on established chemical principles. Appropriate

safety precautions, including working in a well-ventilated fume hood and using personal

protective equipment, are mandatory.

Reaction Setup: To a stirred, cooled (0 °C) solution of 2-amino-3-hydroxypyridine (1.0 eq) in

a suitable aprotic solvent (e.g., dry tetrahydrofuran), add a non-nucleophilic base such as

triethylamine (2.2 eq).

Addition of Reagent: Slowly add a solution of triphosgene (0.4 eq) in the same solvent to the

reaction mixture, maintaining the temperature at 0 °C. The triphosgene serves as a safer in-

situ source of phosgene.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the

aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel to yield 2-Chlorooxazolo[4,5-b]pyridine.
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Caption: Synthetic workflow for 2-Chlorooxazolo[4,5-b]pyridine.

Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis provides the definitive confirmation of a molecule's structure. While

specific experimental data for the title compound is proprietary to chemical suppliers,[3] a

detailed analysis can be performed based on established principles for similar heterocyclic

systems.[9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three

distinct signals corresponding to the three protons on the pyridine ring should be observed in

the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets and a doublet

of doublets) will be characteristic of a 2,3-disubstituted pyridine system, allowing for

unambiguous assignment of each proton.

¹³C NMR: The carbon NMR spectrum should display six signals for the six unique carbon

atoms in the molecule. The carbon at the C2 position, bonded to both a chlorine and a

nitrogen atom, is expected to be significantly downfield (likely > δ 150 ppm). The remaining

five carbons of the fused aromatic system will appear in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected

vibrational frequencies include:

~1620-1580 cm⁻¹: C=N stretching vibrations from both the oxazole and pyridine rings.

~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

~1250-1100 cm⁻¹: C-O stretching within the oxazole ring.

~800-700 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a characteristic

molecular ion peak. Due to the presence of chlorine, this peak will be split into two signals,

[M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the

³⁵Cl and ³⁷Cl isotopes.

Fragmentation: Plausible fragmentation pathways include the loss of a chlorine radical (·Cl)

and the cleavage of the oxazole ring.
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Summary of Predicted Spectroscopic Data
Technique Expected Observations

¹H NMR

3 signals in the aromatic region (δ 7.0-8.5 ppm)

with characteristic splitting for a 2,3-

disubstituted pyridine.

¹³C NMR
6 signals, with the C2 carbon significantly

downfield (>150 ppm).

IR (cm⁻¹)
~1600 (C=N), ~1450 (C=C), ~1200 (C-O), ~750

(C-Cl).

MS (EI)
Molecular ion peak cluster (M⁺, M+2) at m/z 154

and 156 in a ~3:1 ratio.

Crystallographic and Computational Analysis
While a published crystal structure for 2-Chlorooxazolo[4,5-b]pyridine is not available,

significant insights can be drawn from related compounds and computational modeling.

Insights from X-ray Crystallography
Single-crystal X-ray diffraction studies on derivatives, such as 2-(2′-hydroxyphenyl)oxazolo[4,5-

b]pyridines, have confirmed the essential planarity of the fused oxazolo[4,5-b]pyridine ring

system.[11] This planarity is a consequence of its aromatic character. In the solid state, such

planar heterocyclic molecules tend to pack in a stacked arrangement, often stabilized by π-π

interactions. Understanding these packing forces is crucial in materials science and for

predicting the solubility and crystal habits of drug candidates.

Computational Modeling and Electronic Structure
Density Functional Theory (DFT) calculations are powerful tools for probing molecular structure

and reactivity. For 2-Chlorooxazolo[4,5-b]pyridine, DFT analysis would reveal:

Optimized Geometry: Confirmation of the planar structure with precise bond lengths and

angles.
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Electrostatic Potential (ESP) Map: The ESP map would show regions of high and low

electron density. The nitrogen atoms would be regions of negative potential (nucleophilic),

while the C2 carbon, influenced by the electronegative chlorine and adjacent nitrogen, would

be a site of positive potential, confirming its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the

molecule's electronic behavior. The LUMO is expected to have a significant coefficient on the

C2 carbon, further indicating its electrophilic nature.

Molecular Structure
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Determines

Chemical Reactivity
(Electrophilic C2 Position)

Dictates

Synthetic Utility
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Caption: Relationship between structure, electronics, and reactivity.

Reactivity and Synthetic Utility
The molecular structure of 2-Chlorooxazolo[4,5-b]pyridine directly governs its chemical

reactivity, making it a valuable building block in synthetic organic chemistry.
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Analysis of Reactivity
The key to the molecule's utility is the chloro-substituent at the C2 position. This position is

analogous to the 2-position of 2-chloropyridine, which is well-known to be susceptible to

nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the electron-withdrawing

nature of the adjacent nitrogen atoms in both the oxazole and pyridine rings, which stabilize the

negatively charged Meisenheimer intermediate formed during the substitution process.

Application in Nucleophilic Aromatic Substitution (SₙAr)
2-Chlorooxazolo[4,5-b]pyridine can react with a wide array of nucleophiles, including amines,

alcohols, and thiols, to displace the chloride ion. This provides a straightforward and powerful

method for introducing diverse side chains and building a library of derivatives.

Sample Protocol: Amination of 2-Chlorooxazolo[4,5-
b]pyridine

Reaction Setup: In a sealed reaction vessel, combine 2-Chlorooxazolo[4,5-b]pyridine (1.0

eq), the desired primary or secondary amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃

or DIPEA, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.

Heating: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by

TLC or LC-MS.

Workup and Purification: After completion, cool the reaction, dilute with water, and extract the

product with an organic solvent. The crude product is then purified by chromatography or

recrystallization to yield the 2-amino-oxazolo[4,5-b]pyridine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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